molecular formula C10H8O4S B1217421 1-Naphthol-4-sulfonic acid CAS No. 84-87-7

1-Naphthol-4-sulfonic acid

Cat. No. B1217421
CAS RN: 84-87-7
M. Wt: 224.23 g/mol
InChI Key: HGWQOFDAUWCQDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Naphthol-4-sulfonic acid involves several methods, including the sulfonation of naphthalene or 1-naphthol itself. For example, using β-cyclodextrin-butane sulfonic acid as a catalyst under solvent-free conditions facilitates the efficient synthesis of related naphthols, showcasing modern approaches to green chemistry (Gong et al., 2015). Another method involves the direct sulfonation of naphthalene to produce disodium 1,5-naphthalenedisulfonate, which is then hydrolyzed to synthesize 1-Naphthol-5-sulfonic acid, albeit with different positionings (Wen, 2001).

Molecular Structure Analysis

The molecular structure of 1-Naphthol-4-sulfonic acid is characterized by its aromatic naphthalene core, which provides the compound with its unique properties. Studies involving X-ray structural characterization, NBO, and HOMO-LUMO analysis using DFT study of similar sulfonamide compounds offer insights into the molecular geometry, vibrational frequencies, and electronic properties, reflecting on the compound's stability and reactivity (Sarojini et al., 2012).

Chemical Reactions and Properties

1-Naphthol-4-sulfonic acid participates in various chemical reactions, including condensation reactions facilitated by sulfonic acids and their derivatives. For example, camphor-10-sulfonic acid catalyzes the condensation of 2-naphthol with aromatic/aliphatic aldehydes to produce dibenzo(a,j)xanthenes, illustrating the compound's versatility in synthetic chemistry (Kundu & Nayak, 2014). The degradation pathway of naphthalene azo dye intermediates, like 1-diazo-2-naphthol-4-sulfonic acid, using Fenton's reagent further demonstrates its chemical reactivity and potential for environmental applications (Zhu et al., 2012).

Physical Properties Analysis

The physical properties of 1-Naphthol-4-sulfonic acid, including its solubility in water and other solvents, melting point, and boiling point, are crucial for its application in various chemical processes. Although specific studies on these properties were not highlighted, the general behavior of sulfonic acids suggests that 1-Naphthol-4-sulfonic acid is likely soluble in water and may exhibit a relatively high melting point due to its strong intermolecular hydrogen bonding.

Chemical Properties Analysis

The chemical properties of 1-Naphthol-4-sulfonic acid, such as its acidity, reactivity towards electrophiles and nucleophiles, and its role as a catalyst or reactant in organic synthesis, are essential for understanding its applications in chemical industries. Its sulfonic acid group makes it a strong acid, capable of undergoing various organic reactions, including electrophilic aromatic substitution and condensation reactions. The use of sulfonic acids as catalysts in the synthesis of carbamatoalkyl naphthols underlines the acid's utility in promoting efficient, eco-friendly chemical transformations (Dehghan et al., 2017).

Scientific Research Applications

Applications in Organic Synthesis and Analytical Reagents

1-Naphthol-4-sulfonic acid and its derivatives, particularly those from the 1,2-naphthoquinone-4-sulfonic acid salts series, play a significant role in organic synthesis. These compounds are pivotal in the creation of a myriad of naphthoquinones tested against various microorganisms and pharmacological targets. They have been employed in the synthesis of several pharmaceutical drugs available on the market. Beyond their synthetic utility, these compounds serve as excellent analytical derivatization reagents, particularly for the spectrophotometric determination of drugs containing primary and secondary amino groups, highlighting their versatility and importance in both synthetic and analytical chemistry domains (Ribeiro et al., 2022).

Environmental Studies and Pollution Monitoring

In environmental science, the study of naphthenic acids, which share structural similarities with 1-Naphthol-4-sulfonic acid, provides insights into the impact of industrial activities on water bodies. The characterization of oil sands process-affected waters (OSPW) emphasizes the need for selective analytical methods to distinguish between compounds from industrial sources and those from natural processes. This research contributes to understanding the environmental footprint of industrial operations and aids in the development of more precise pollution monitoring techniques. The application of advanced mass spectrometry techniques, including high- and medium-resolution instruments, enhances the specificity and sensitivity of environmental monitoring for naphthenic acids and related compounds (Headley et al., 2013).

Fluorescence Microscopy in Soil Microbiology

1-Naphthol-4-sulfonic acid derivatives find applications in fluorescence microscopy for visualizing soil microorganisms. The use of fluorochromes, including those derived from naphtholic compounds, allows for the in situ observation of microbial communities within soil matrices. This technique provides valuable insights into microbial distribution, diversity, and interactions with their environment, facilitating a deeper understanding of soil microbiology and its ecological significance (Li, Dick, & Tuovinen, 2004).

Polyfluoroalkyl Substances (PFAS) Research

Research on the environmental and health impacts of polyfluoroalkyl substances (PFAS), including perfluoroalkyl carboxylic and sulfonic acids, is relevant to 1-Naphthol-4-sulfonic acid due to structural and functional similarities. Studies on the bioaccumulation, persistence, and toxicity of PFAS provide a framework for understanding the environmental behavior and potential health risks associated with sulfonic acid derivatives. This research underscores the importance of monitoring and regulating these substances to mitigate their impact on ecosystems and human health (Houde et al., 2006).

Safety And Hazards

1-Naphthol-4-sulfonic acid can cause skin irritation and serious eye irritation . It is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The global 1-Naphthol-4-Sulfonic Acid market is expected to reach a significant value by 2028, with a notable compound annual growth rate from 2023 to 2028 . This suggests that 1-Naphthol-4-sulfonic acid will continue to be an important compound in various industries, particularly in the production of dyes .

properties

IUPAC Name

4-hydroxynaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O4S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6,11H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWQOFDAUWCQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37860-62-1 (potassium salt), 6099-57-6 (hydrochloride salt)
Record name 1-Naphthol-4-sulfonic acid
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DSSTOX Substance ID

DTXSID2058910
Record name 1-Naphthalenesulfonic acid, 4-hydroxy-
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Molecular Weight

224.23 g/mol
Source PubChem
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Product Name

1-Naphthol-4-sulfonic acid

CAS RN

84-87-7
Record name 1-Naphthol-4-sulfonic acid
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Record name 1-Naphthol-4-sulfonic acid
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Record name 1-NAPHTHOL-4-SULFONIC ACID
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Record name 1-Naphthalenesulfonic acid, 4-hydroxy-
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Record name 1-Naphthalenesulfonic acid, 4-hydroxy-
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Record name 4-hydroxynaphthalene-1-sulphonic acid
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Record name 4-HYDROXY-1-NAPHTHALENESULFONIC ACID
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Synthesis routes and methods

Procedure details

A solution of 21 parts of the sodium salt of 1,4-diaminobenzene-6-sulphonic acid in 100 parts of water is stirred with a neutral solution of 24.5 parts of (4,6-dichloro-s-triazin-2-yl)-phosphoramide-acid in 200 parts by volume of H2O at 20° to 40° C, whilst constantly neutralising the hydrochloric acid liberated to keep the pH at 6 to 7, until a sample, on diazotisation and coupling with 1-hydroxynaphthalene-4-sulphonic acid, gives a clear, yellowish-tinged red dyeing. After addition of ice, the resulting dyestuff intermediate product is directly diazotised with 7 parts of sodium nitrite and 28 parts of concentrated hydrochloric acid and subsequently combined with a previously prepared solution of 47 parts of the sodium salt of 1-benzoylamino-8-hydroxynaphthalene-3,6-disulphonic acid and 12 parts of sodium carbonate in 200 parts of water, whereupon coupling to give 4-chloro-6-(3'-sulpho-4'-[1"-benzoylamino-2"-hydroxy-3",6"-disulphonaphthyl-7"-azo]-phenylamino)-s-triazine-2-phosphoramide-acid takes place; the latter is salted-out, filtered off, washed and dried in vacuo at 40° to 50° C. The dyestuff readily dissolves in water to give a red colour and gives, by one of the processes described, clear bluish-tinged red dyeings and prints on cellulose materials.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
503
Citations
OD Uluozlu, M Tuzen, D Mendil, M Soylak - Journal of hazardous materials, 2010 - Elsevier
… -Nitroso-1-naphthol-4-sulfonic acid is … -1-naphthol-4-sulfonic acid used as a coprecipitating with as a carrier element 1000 mg L −1 Ni solution. 0.1 g 2-Nitroso-1-naphthol-4-sulfonic acid …
Number of citations: 92 www.sciencedirect.com
MA Taher, BK Puri - Talanta, 1999 - Elsevier
… of its 2-nitroso-1-naphthol-4-sulfonic acid-tetradecyldimethylbenzylammonium chloride on … Tin can alternatively be quantitatively adsorbed on 2-nitroso-1-naphthol-4-sulfonic acid-…
Number of citations: 39 www.sciencedirect.com
M AliáTaher, B KrishanáPuri - Analyst, 1995 - pubs.rsc.org
… The reagent 2nitroso-1-naphthol-4-sulfonic acid has one sulfonic acid group capable of dissociation and thus it can form ion pairs (nitrosoS:TDBA = 1:l) with quaternary ammonium …
Number of citations: 39 pubs.rsc.org
WM Wise, WW Brandt - Analytical Chemistry, 1954 - ACS Publications
The investigation was undertaken to ascertain whether the color of the water-soluble red complex which is formed when cobalt (II) reacts with 2-nitroso-l-naph-thol-4-sulfonic acid could …
Number of citations: 46 pubs.acs.org
OD Uluozlu, M Tuzen, M Soylak - Food and Chemical Toxicology, 2009 - Elsevier
… Ni 2+ /2-Nitroso-1-naphthol-4-sulfonic acid is used in the presented study for speciation of Cr(… This study shows that Ni 2+ /2-Nitroso-1-naphthol-4-sulfonic acid allows the precipitation of …
Number of citations: 68 www.sciencedirect.com
MA Taher, BK Puri, RK Bansal - Microchemical journal, 1998 - Elsevier
Cadmium and lead form 2-nitroso-1-naphthol-4-sulfonic acid–tetradecyldimethylbenzylammonium ion-associated complexes which are quantitatively adsorbed on microcrystalline …
Number of citations: 45 www.sciencedirect.com
H Kropáčová, J Panchartek, V Štěrba… - Collection of …, 1970 - cccc.uochb.cas.cz
… Therefore, we used a certain simplification consisting in the choice of 1-naphthol-4-sulfonic acid as a substrate in this case where only a-coupling was possible. We presumed that 4-…
Number of citations: 19 cccc.uochb.cas.cz
S Suzuki, RC Das, K Harada… - Bulletin of the Chemical …, 1980 - journal.csj.jp
… 2 shows the spectra in neutral, acidic, and alkaline solutions of (pdimethylamino phenylazo)-1-naphthol-4-sulfonic acid. The positions of the main absorption maxima in the visible …
Number of citations: 13 www.journal.csj.jp
ASI Amer, AMM Alazaly, AA Abdel-Shafi - Journal of Photochemistry and …, 2019 - Elsevier
… 1-Naphthol-4-sulfonic acid sodium salt was purchased from TCI and further purified as in literature by column chromatography (silica gel, MeOH–CH 2 Cl 2 , 5:1) and then the obtained …
Number of citations: 17 www.sciencedirect.com
M Ali Taher, B Krishan Puri, A Kumar Malik - Croatica chemica acta, 2002 - hrcak.srce.hr
Silver is quantitatively retained as 2-nitroso-1-naphthol-4-sulfonic acid (nitroso-S) and tetradecyldimethylbenzylammonium (TDBA) ion associated complex on microcrystalline …
Number of citations: 11 hrcak.srce.hr

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